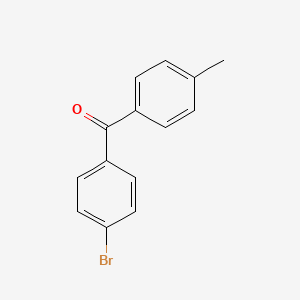

4-Bromo-4'-methylbenzophenone

Description

BenchChem offers high-quality 4-Bromo-4'-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-4'-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLHMBIFGKMXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373718 | |

| Record name | 4-Bromo-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76693-57-7 | |

| Record name | 4-Bromo-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-4'-methylbenzophenone (CAS 76693-57-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently demonstrated that a deeper understanding of a chemical entity's properties and potential is paramount for innovation. This guide is crafted to provide a comprehensive technical overview of 4-Bromo-4'-methylbenzophenone, a molecule with significant potential in various scientific domains. We will move beyond a simple recitation of facts to explore the causality behind its reactivity and utility. This document is designed to be a self-validating system of information, grounded in authoritative sources, to empower your research and development endeavors.

Section 1: Core Molecular Identity and Physicochemical Properties

4-Bromo-4'-methylbenzophenone, with the CAS registry number 76693-57-7, is an aromatic ketone derivative of benzophenone.[1] Its structure is characterized by a central carbonyl group connecting two phenyl rings. One ring is substituted with a bromine atom at the para position, while the other bears a methyl group, also at the para position.[1] This specific arrangement of an electron-withdrawing bromine atom and an electron-donating methyl group creates a distinct electronic environment that governs its chemical behavior.[1]

The IUPAC name for this compound is (4-bromophenyl)(4-methylphenyl)methanone.[1][2]

Structural and Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 76693-57-7 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₁BrO | [1][2][3][4] |

| Molecular Weight | 275.14 g/mol | [1][2][] |

| Monoisotopic Mass | 273.99933 Da | [2][3] |

| Topological Polar Surface Area | 17.1 Ų | [2][3] |

| Rotatable Bond Count | 2 | [2][3] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| XLogP3-AA | 4.3 | [2][3] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | [2][3] |

| InChI | InChI=1S/C14H11BrO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 | [2][3] |

| InChIKey | HYLHMBIFGKMXHZ-UHFFFAOYSA-N | [2][3] |

Section 2: Synthesis and Mechanistic Considerations

The primary and most efficient route for the synthesis of 4-Bromo-4'-methylbenzophenone is the Friedel-Crafts acylation reaction .[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to an aromatic ring.

Protocol: Friedel-Crafts Acylation for 4-Bromo-4'-methylbenzophenone

Objective: To synthesize 4-Bromo-4'-methylbenzophenone from 4-bromobenzoyl chloride and toluene.

Materials:

-

4-bromobenzoyl chloride

-

Toluene

-

Anhydrous Aluminum Chloride (AlCl₃) - Lewis acid catalyst

-

Anhydrous reaction vessel and glassware

-

Appropriate solvent (e.g., dichloromethane or nitrobenzene, though toluene can act as both reactant and solvent)

-

Hydrochloric acid (for quenching)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Recrystallization solvent (e.g., hexane)

Methodology:

-

Reaction Setup: Under anhydrous conditions to prevent hydrolysis of the acyl chloride and deactivation of the catalyst, charge a reaction vessel with toluene.

-

Catalyst Addition: Slowly add anhydrous aluminum chloride to the toluene with stirring. The formation of a colored complex may be observed.

-

Acyl Chloride Addition: Add 4-bromobenzoyl chloride dropwise to the stirred mixture. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction Progression: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by recrystallization, typically from a solvent like hexane, to yield pure 4-Bromo-4'-methylbenzophenone.

Causality of Experimental Choices:

-

Anhydrous Conditions: Essential to prevent the reaction of water with the Lewis acid catalyst (AlCl₃) and the acyl chloride, which would halt the desired acylation.

-

Lewis Acid Catalyst: Aluminum chloride is crucial for activating the 4-bromobenzoyl chloride by forming a highly electrophilic acylium ion, which then undergoes electrophilic attack on the electron-rich toluene ring.

-

Quenching with Acidified Ice: This step serves to hydrolyze the aluminum-ketone complex formed during the reaction, protonate any remaining Lewis acid, and facilitate the separation of the organic product from the inorganic salts.

Diagram: Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

Section 3: Spectroscopic and Analytical Characterization

Accurate characterization is fundamental to confirming the identity and purity of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-4'-methylbenzophenone provides key structural information.

-

Carbonyl (C=O) Stretch: A strong absorption band is expected in the range of 1640-1650 cm⁻¹, which is characteristic of an aromatic ketone.[1] The conjugation with the two aromatic rings slightly lowers the frequency compared to a simple aliphatic ketone.

-

Aromatic C-C Stretches: Multiple medium-intensity bands will appear in the 1500-1610 cm⁻¹ region, confirming the presence of the benzene rings.[1]

Mass Spectrometry (MS)

Mass spectrometry is invaluable for determining the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak will be observed at a mass-to-charge ratio (m/z) of 274, corresponding to the molecular weight with the ⁷⁹Br isotope.

-

Isotopic Peak (M+2): Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), an M+2 peak of nearly equal intensity will be present at m/z 276. This isotopic signature is a definitive indicator of a monobrominated compound.[1]

Section 4: Reactivity and Applications in Synthesis

The functional groups of 4-Bromo-4'-methylbenzophenone—the ketone, the aryl bromide, and the methyl-substituted phenyl ring—offer diverse opportunities for further chemical transformations.

Key Applications:

-

Intermediate in Organic Synthesis: The bromine atom is a versatile handle for introducing new functionalities via various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form more complex molecules, such as biaryl compounds with potential medicinal applications.[1]

-

Photochemical Studies: As a benzophenone derivative, it is expected to exhibit interesting photophysical and photochemical properties.[1] The benzophenone core is a well-known photosensitizer, and the substituents can modulate its light-absorbing and energy-transfer characteristics, making it a candidate for studies in photochemistry and the development of photoactive materials.[1][6]

-

Material Science: The rigid structure and potential for self-assembly make this compound a building block for novel functional materials.[1][6]

Diagram: Reactivity and Synthetic Utility

Caption: Synthetic pathways from 4-Bromo-4'-methylbenzophenone.

Section 5: Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

In case of contact:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7]

-

Skin: Wash off with soap and plenty of water.

-

-

Fire Hazards: The compound is combustible. In case of fire, use appropriate extinguishing media. Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen bromide gas.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Section 6: Conclusion and Future Outlook

4-Bromo-4'-methylbenzophenone is a valuable and versatile building block in organic synthesis. Its unique electronic and structural features, arising from the para-substituted bromine and methyl groups, make it a compound of interest for the development of novel pharmaceuticals, functional materials, and photosensitizers. The well-established Friedel-Crafts acylation provides a reliable synthetic route, and its reactivity profile opens up a wide array of possibilities for further molecular elaboration. As research in medicinal chemistry and materials science continues to advance, the utility of such tailored benzophenone derivatives is poised to expand, offering exciting opportunities for innovation.

References

-

PubChem. (n.d.). 4-Bromo-4'-methylbenzophenone. Retrieved from [Link]

Sources

physical and chemical properties of 4-Bromo-4'-methylbenzophenone

An In-depth Technical Guide to 4-Bromo-4'-methylbenzophenone: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Substituted Benzophenones

In the landscape of modern organic chemistry and drug discovery, the benzophenone scaffold stands out as a privileged structure. Its unique photochemical properties and versatile reactivity make it a cornerstone for the synthesis of complex molecular architectures. The strategic placement of substituents on its phenyl rings allows for the fine-tuning of its electronic and steric properties, unlocking a vast chemical space for exploration. This guide focuses on a particularly valuable derivative: 4-Bromo-4'-methylbenzophenone. The presence of a bromo group at the 4-position offers a reactive handle for cross-coupling reactions, while the methyl group at the 4'-position subtly modulates the electronic nature and steric profile of the molecule. This combination of functionalities makes 4-Bromo-4'-methylbenzophenone a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core , its synthesis, and its diverse applications.

Core Physicochemical and Structural Properties

4-Bromo-4'-methylbenzophenone is an aromatic ketone characterized by a central carbonyl group linking a 4-bromophenyl ring and a 4-methylphenyl (p-tolyl) ring.[1] This substitution pattern imparts a unique set of physical and chemical characteristics that are crucial for its application in various synthetic endeavors.

Key Physicochemical Data

The fundamental properties of 4-Bromo-4'-methylbenzophenone are summarized in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| IUPAC Name | (4-bromophenyl)(4-methylphenyl)methanone | [1] |

| CAS Number | 76693-57-7 | [1][2] |

| Molecular Formula | C₁₄H₁₁BrO | [1][2] |

| Molecular Weight | 275.14 g/mol | [1][2] |

| Appearance | White to light beige crystalline powder | [3] |

| Melting Point | 56.5-57 °C | [4] |

| Boiling Point | 326 °C (lit.) | [4] |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, ether, and benzene. | [3][4] |

Crystallographic and Structural Analysis

X-ray diffraction studies have provided detailed insights into the solid-state structure of 4-Bromo-4'-methylbenzophenone. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1] The key crystallographic parameters are detailed below, which are critical for understanding its solid-state packing and potential for polymorphism.

| Crystallographic Parameter | Value | Source |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Unit Cell Dimensions | a = 7.82 Å, b = 13.95 Å, c = 12.45 Å, β = 98.2° | [1] |

| Molecules per Unit Cell (Z) | 4 | [1] |

| Calculated Density | 1.358 g/cm³ | [1] |

Synthesis and Mechanistic Considerations: The Friedel-Crafts Acylation Approach

The most prevalent and industrially scalable method for the synthesis of 4-Bromo-4'-methylbenzophenone is the Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution reaction involves the acylation of toluene with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1]

Experimental Protocol: A Validated Laboratory-Scale Synthesis

The following protocol outlines a standard procedure for the synthesis of 4-Bromo-4'-methylbenzophenone. The causality behind each step is explained to ensure reproducibility and a deeper understanding of the process.

Materials:

-

Toluene (anhydrous)

-

4-Bromobenzoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane. The use of anhydrous conditions is critical to prevent the hydrolysis of the acyl chloride and the deactivation of the Lewis acid catalyst.

-

Formation of the Acylium Ion Complex: Cool the suspension in an ice bath to 0-5 °C. Slowly add 4-bromobenzoyl chloride (1.0 equivalent) to the stirred suspension. The Lewis acid, AlCl₃, coordinates to the carbonyl oxygen and the chloride of the acyl chloride, leading to the formation of a highly electrophilic acylium ion or a polarized complex.[1]

-

Electrophilic Aromatic Substitution: To the cold mixture, add anhydrous toluene (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Toluene acts as the nucleophile, attacking the electrophilic acylium ion. The reaction is typically directed to the para position due to the steric hindrance of the ortho positions and the activating effect of the methyl group.

-

Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction is then carefully quenched by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and protonates any remaining Lewis basic species.

-

Workup and Isolation: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts and wash them sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from ethanol to yield 4-Bromo-4'-methylbenzophenone as a crystalline solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the Friedel-Crafts acylation synthesis of 4-Bromo-4'-methylbenzophenone.

Caption: Workflow for the synthesis of 4-Bromo-4'-methylbenzophenone.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4-Bromo-4'-methylbenzophenone. The key spectral features are discussed below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group. The protons on the 4-methylphenyl ring will appear as two doublets in the aromatic region, and the protons on the 4-bromophenyl ring will also appear as two doublets. The methyl group will exhibit a singlet at approximately 2.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 195 ppm), the quaternary carbons, the carbons bearing the bromo and methyl groups, and the other aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands include:

-

A strong absorption band around 1650-1670 cm⁻¹ corresponding to the C=O stretching of the diaryl ketone.

-

C-H stretching vibrations for the aromatic rings in the region of 3000-3100 cm⁻¹.

-

C=C stretching vibrations for the aromatic rings around 1400-1600 cm⁻¹.

-

A C-Br stretching vibration, typically observed in the fingerprint region.

Applications in Chemical Synthesis and Research

4-Bromo-4'-methylbenzophenone is a versatile building block with applications spanning several areas of chemical research and development.

Intermediate in Organic Synthesis

The primary application of 4-Bromo-4'-methylbenzophenone is as an intermediate in the synthesis of more complex molecules.[1] The bromo substituent serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This makes it a valuable precursor for the synthesis of biaryl compounds and other extended aromatic systems.[1]

Photochemical Studies

The benzophenone core of the molecule makes it an interesting subject for photophysical and photochemical investigations.[1] Upon absorption of UV light, benzophenones can be excited to a singlet state, which can then undergo intersystem crossing to a triplet state. This triplet state can act as a photosensitizer in various chemical reactions. The substituents on the phenyl rings can modulate the energy levels and lifetimes of these excited states, influencing their photochemical behavior.[1]

Potential in Medicinal Chemistry and Materials Science

The benzophenone scaffold is found in numerous biologically active compounds and approved drugs, exhibiting a wide range of therapeutic properties, including anti-inflammatory and anticancer activities.[5] 4-Bromo-4'-methylbenzophenone can serve as a starting material for the synthesis of novel drug candidates. In materials science, its rigid structure and potential for functionalization make it a candidate for the development of novel polymers, liquid crystals, and photoactive materials.[6]

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-4'-methylbenzophenone.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the safety data for similar benzophenone derivatives, 4-Bromo-4'-methylbenzophenone should be handled with care. Potential hazards include:

-

Skin and eye irritation: May cause skin and serious eye irritation.[7]

-

Respiratory irritation: May cause respiratory irritation if inhaled as a dust.[7]

-

Harmful if swallowed. [7]

Recommended PPE:

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

-

Use in a well-ventilated area or with a fume hood.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Conclusion: A Versatile Tool for Chemical Innovation

4-Bromo-4'-methylbenzophenone is a valuable and versatile chemical intermediate with a well-established synthetic route and a growing number of applications. Its unique combination of a reactive bromo group and a tunable benzophenone core makes it an indispensable tool for chemists in academia and industry. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of new pharmaceuticals, materials, and other technologically important molecules.

References

-

PubChem. 4-Bromo-4'-methylbenzophenone | C14H11BrO | CID 2757056. [Link]

-

PubChem. 4-Bromobenzophenone | C13H9BrO | CID 7030. [Link]

-

PrepChem.com. Synthesis of 4-bromo-4'-fluorobenzophenone. [Link]

-

The Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immo- bilization of palladium(0) in MCM-41. [Link]

-

SpectraBase. 4-Bromo-benzophenone. [Link]

-

PubChem. 4-Methylbenzophenone | C14H12O | CID 8652. [Link]

-

NIST WebBook. Methanone, (4-bromophenyl)phenyl-. [Link]

-

Scribd. 4-Bromobenzophenone by Friedel-Craft Reaction | PDF | Organic Chemistry. [Link]

-

National Institutes of Health. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. [Link]

-

Quora. What is the mechanism of converting 4-bromobenzaldehyde and 4-methylacetophenone into (2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one using sodium hydroxide?. [Link]

-

SpectraBase. 4-Bromo-benzophenone - Optional[1H NMR] - Spectrum. [Link]

-

The Good Scents Company. 4-methyl benzophenone, 134-84-9. [Link]

-

LookChem. Cas 134-84-9,4-Methylbenzophenone. [Link]

-

NIST WebBook. Methanone, (4-methylphenyl)phenyl-. [Link]

-

SpectraBase. 4-Bromo-benzophenone - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

- 1. Buy 4-Bromo-4'-methylbenzophenone | 76693-57-7 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. 4-BROMOBENZOPHENONE | 90-90-4 [chemicalbook.com]

- 4. 4-Methylbenzophenone | 134-84-9 [chemicalbook.com]

- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

4-Bromo-4'-methylbenzophenone molecular structure and formula

An In-Depth Technical Guide to 4-Bromo-4'-methylbenzophenone: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-4'-methylbenzophenone, a key diaryl ketone intermediate in synthetic chemistry. The document details the molecule's structural and physicochemical properties, offers an in-depth examination of its primary synthesis via Friedel-Crafts acylation, and explores its reactivity and diverse applications. Aimed at researchers, scientists, and professionals in drug development and materials science, this guide synthesizes fundamental data with practical, field-proven insights, including detailed experimental protocols and spectroscopic analysis.

Molecular Structure and Chemical Identity

4-Bromo-4'-methylbenzophenone is an aromatic ketone derived from the benzophenone scaffold. Its structure is characterized by a central carbonyl group linking two phenyl rings. One ring is substituted with a bromine atom at the para (4) position, while the other features a methyl group, also at the para (4') position. This specific arrangement of an electron-withdrawing group (bromine) and an electron-donating group (methyl) imparts a unique electronic character that influences its reactivity and photophysical properties.[1]

The definitive chemical identifiers for this compound are summarized below for unambiguous reference in research and procurement.

| Identifier | Value | Source(s) |

| IUPAC Name | (4-bromophenyl)(4-methylphenyl)methanone | [1] |

| CAS Number | 76693-57-7 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₁BrO | [1][3][4] |

| Molecular Weight | 275.14 g/mol | [1][3] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | [1] |

| InChI Key | HYLHMBIFGKMXHZ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for its application in experimental design, particularly for reaction setup and purification.

| Property | Value / Description | Notes |

| Physical Form | Expected to be an off-white to light beige crystalline powder at room temperature. | Based on analogous compounds like 4-bromobenzophenone.[5] |

| Melting Point | No experimental value is consistently reported in major databases. | For context, the melting point of 4-bromobenzophenone is 79-84 °C[5] and 4-methylbenzophenone is 56.5-57 °C. The melting point is expected to be within this range. |

| Solubility | Insoluble in water. Expected to be soluble in common organic solvents like dichloromethane, chloroform, diethyl ether, and ethanol. | Based on the properties of 4-bromobenzophenone.[5] |

| XLogP3-AA | 4.3 | A computed value indicating high lipophilicity.[2] |

Synthesis of 4-Bromo-4'-methylbenzophenone

The most established and industrially scalable method for synthesizing 4-Bromo-4'-methylbenzophenone is the Friedel-Crafts acylation .[1] This reaction is a cornerstone of electrophilic aromatic substitution and provides a direct route to forming the carbon-carbon bond between the aromatic ring of toluene and the acyl group from 4-bromobenzoyl chloride.

Reaction Principle and Mechanism

The reaction proceeds by activating 4-bromobenzoyl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen and the chloride, facilitating the departure of the chloride and the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of toluene. The methyl group of toluene is an ortho-, para-director; however, due to steric hindrance at the ortho position, the acylation occurs almost exclusively at the para position, yielding the desired product.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind key steps, such as the use of anhydrous conditions and controlled addition, is explained.

Materials and Equipment:

-

Reactants: 4-Bromobenzoyl chloride, Toluene (anhydrous), Anhydrous Aluminum Chloride (AlCl₃)

-

Solvent: Dichloromethane (DCM, anhydrous)

-

Workup: Crushed ice, concentrated Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

-

Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser with a drying tube (CaCl₂ or Drierite), magnetic stirrer, heating mantle, ice bath.

Workflow Diagram:

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a three-neck flask with a magnetic stir bar, a dropping funnel, and a reflux condenser protected by a drying tube. Ensure all glassware is oven-dried to maintain anhydrous conditions, which is critical to prevent hydrolysis of the acyl chloride and deactivation of the Lewis acid catalyst.

-

Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. The choice of DCM as a solvent is strategic; it is inert and its low boiling point simplifies removal during workup.[1]

-

Cooling: Cool the stirred suspension to 0 °C using an ice bath. This mitigates the initial exotherm of the reaction, preventing side reactions.

-

Reagent Addition: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous toluene (used as both reactant and solvent). Add this solution to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30-60 minutes. A slow addition rate is crucial for controlling the reaction temperature and ensuring high regioselectivity.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C for DCM) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes, quenches the reaction, and moves the aluminum salts into the aqueous phase.

-

Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to afford 4-Bromo-4'-methylbenzophenone as a crystalline solid.

Spectroscopic Analysis and Characterization

Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound. While comprehensive experimental spectra for 4-Bromo-4'-methylbenzophenone are not widely published, its spectral features can be reliably predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

-

δ ~7.70 ppm (d, 2H): A doublet corresponding to the two aromatic protons on the methyl-substituted ring that are ortho to the carbonyl group.

-

δ ~7.65 ppm (d, 2H): A doublet corresponding to the two aromatic protons on the bromo-substituted ring that are ortho to the carbonyl group.

-

δ ~7.60 ppm (d, 2H): A doublet corresponding to the two aromatic protons on the bromo-substituted ring that are meta to the carbonyl group.

-

δ ~7.30 ppm (d, 2H): A doublet corresponding to the two aromatic protons on the methyl-substituted ring that are meta to the carbonyl group.

-

δ ~2.45 ppm (s, 3H): A sharp singlet corresponding to the three protons of the methyl group.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

-

δ ~195.5 ppm: Carbonyl carbon (C=O).

-

δ ~144.0 ppm: Quaternary carbon attached to the methyl group.

-

δ ~136.5 ppm: Quaternary carbon of the brominated ring attached to the carbonyl.

-

δ ~134.5 ppm: Quaternary carbon of the methylated ring attached to the carbonyl.

-

δ ~132.0 ppm: Aromatic C-H carbons ortho to the bromine.

-

δ ~131.5 ppm: Aromatic C-H carbons ortho to the carbonyl (brominated ring).

-

δ ~130.0 ppm: Aromatic C-H carbons ortho to the carbonyl (methylated ring).

-

δ ~129.0 ppm: Aromatic C-H carbons meta to the carbonyl (methylated ring).

-

δ ~128.0 ppm: Quaternary carbon attached to the bromine.

-

δ ~21.7 ppm: Methyl carbon (-CH₃).

Predicted Key IR Absorptions (KBr Pellet):

-

~3060 cm⁻¹: Aromatic C-H stretching.

-

~1660 cm⁻¹: A strong, sharp absorption characteristic of the diaryl ketone C=O stretching vibration.

-

~1590 cm⁻¹: Aromatic C=C ring stretching.

-

~1070 cm⁻¹: C-Br stretching.

-

~840 cm⁻¹: Out-of-plane C-H bending, indicative of para-substitution.

Chemical Reactivity and Applications

The bifunctional nature of 4-Bromo-4'-methylbenzophenone makes it a versatile building block in organic synthesis and a molecule of interest in photochemistry.

Synthetic Utility

The two primary reactive sites are the bromine atom and the carbonyl group.

-

Cross-Coupling Reactions: The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward synthesis of complex biaryl compounds and other extended π-systems, which are valuable scaffolds in medicinal chemistry and materials science.[3]

-

Nucleophilic Aromatic Substitution: The bromine can be displaced by various nucleophiles under specific conditions to introduce new functional groups.

-

Carbonyl Group Reactions: The ketone can undergo reduction to form a secondary alcohol, (4-bromophenyl)(4-methylphenyl)methanol, or can be a site for nucleophilic addition (e.g., Grignard reactions) to build more complex molecular architectures.

Applications in Photochemistry and Materials Science

Like its parent compound benzophenone, 4-Bromo-4'-methylbenzophenone is a photoactive molecule.

-

Photoinitiator: Benzophenone derivatives are widely used as photoinitiators in UV-curing applications for inks, coatings, and adhesives. Upon UV irradiation, the molecule can be excited to a triplet state and initiate polymerization reactions.

-

Photochemical Studies: The compound is a useful model for studying how different substituents affect the photophysical properties (e.g., absorption, emission, intersystem crossing) of aromatic ketones.[1][3]

-

Materials Science: The rigid, well-defined structure of this molecule makes it a candidate for developing functional organic materials, such as polymers or components of liquid crystals, where its electronic and self-assembly properties can be exploited.[3]

Conclusion

4-Bromo-4'-methylbenzophenone is a synthetically valuable and functionally important diaryl ketone. Its preparation via Friedel-Crafts acylation is robust and well-understood, providing reliable access to this key intermediate. The compound's dual reactivity, stemming from its aryl bromide and ketone functionalities, offers chemists a powerful platform for constructing complex molecules for applications ranging from pharmaceuticals to advanced materials. This guide has provided the core technical knowledge required for the effective synthesis, characterization, and application of this versatile chemical compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757056, 4-Bromo-4'-methylbenzophenone. Retrieved from [Link]

Sources

- 1. 4-Bromo-4'-methylbenzophenone | C14H11BrO | CID 2757056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 4-Bromo-4'-methylbenzophenone | 76693-57-7 [smolecule.com]

- 4. guidechem.com [guidechem.com]

- 5. 4-BROMOBENZOPHENONE | 90-90-4 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-4'-methylbenzophenone via Friedel-Crafts Acylation

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-4'-methylbenzophenone, a valuable intermediate in organic synthesis, particularly in the fields of photochemistry and materials science.[1] The core of this synthesis is the Friedel-Crafts acylation, a robust and widely utilized electrophilic aromatic substitution reaction. This document offers a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol with justifications for each procedural choice, methods for purification and characterization, and essential safety considerations. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide both theoretical understanding and practical, field-proven insights.

Introduction: Significance and Synthetic Strategy

4-Bromo-4'-methylbenzophenone is an aromatic ketone distinguished by a central carbonyl group flanked by a 4-bromophenyl ring and a 4-methylphenyl (p-tolyl) ring.[2] This molecular architecture makes it a versatile building block in the synthesis of more complex organic molecules. Its applications are found in photochemical studies, owing to the benzophenone core's ability to absorb light, and as a key intermediate in the development of novel biaryl compounds and functional materials.[1]

The most direct and classical method for synthesizing this compound is the Friedel-Crafts acylation. This reaction, first discovered by Charles Friedel and James Mason Crafts in 1877, involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[3] In this specific synthesis, toluene serves as the aromatic substrate, which is acylated by 4-bromobenzoyl chloride. The reaction is facilitated by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride, rendering it sufficiently electrophilic to be attacked by the nucleophilic toluene ring.[4]

The choice of Friedel-Crafts acylation is advantageous because it typically avoids the polysubstitution and carbocation rearrangement issues that can plague its counterpart, the Friedel-Crafts alkylation.[5][6] The acyl group introduced into the aromatic ring is deactivating, which prevents further electrophilic attack and allows for the isolation of a mono-acylated product.[6]

The Reaction Mechanism: An Electrophilic Aromatic Substitution

The synthesis of 4-Bromo-4'-methylbenzophenone via Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism proceeds through several distinct steps, each critical for the formation of the final product.[7][8]

-

Formation of the Acylium Ion: The first and most crucial step is the generation of a highly reactive electrophile, the acylium ion. The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of the 4-bromobenzoyl chloride. This coordination polarizes the carbon-chlorine bond, making the chlorine a much better leaving group. The subsequent departure of the [AlCl₄]⁻ complex results in the formation of a resonance-stabilized acylium ion.[5][9] This ion is a potent electrophile.

-

Electrophilic Attack: The electron-rich π system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[10] This attack disrupts the aromaticity of the toluene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The methyl group on the toluene ring is an activating, ortho-, para-directing group. Therefore, the electrophilic attack will preferentially occur at the ortho and para positions. Due to steric hindrance from the methyl group, the para-substituted product, 4-bromo-4'-methylbenzophenone, is the major isomer formed.[8]

-

Re-aromatization: To restore the stability of the aromatic system, a proton (H⁺) is abstracted from the carbon atom bearing the newly added acyl group.[11] The [AlCl₄]⁻ complex, formed in the first step, acts as the base, removing the proton. The electrons from the carbon-hydrogen bond collapse back into the ring, re-establishing aromaticity and forming the ketone product. This step also regenerates the aluminum chloride catalyst and produces hydrogen chloride (HCl) as a byproduct.[9]

-

Complexation of the Product: The product, 4-Bromo-4'-methylbenzophenone, is a ketone with a lone pair of electrons on the carbonyl oxygen. This oxygen can act as a Lewis base and form a complex with the strong Lewis acid catalyst, AlCl₃.[6][10] This complexation deactivates the product, preventing further acylation. Because of this complex formation, a stoichiometric amount of AlCl₃ (at least one equivalent) is required for the reaction to proceed to completion.[6] The final product is liberated from this complex during the aqueous workup step.

Diagram of the Reaction Mechanism:

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol is a self-validating system, designed with checkpoints and justifications to ensure both safety and a high probability of success. Research at Oregon State University has demonstrated a practical synthesis using this classical approach.[1]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Comments |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 4.0 g | 30.0 | Highly hygroscopic; handle quickly in a fume hood.[4][9] |

| 4-Bromobenzoyl Chloride | 219.46 | 5.5 g (3.7 mL) | 25.0 | Corrosive and lachrymatory; handle in a fume hood.[12] |

| Toluene | 92.14 | 2.3 g (2.7 mL) | 25.0 | Limiting reagent. Flammable. |

| Dichloromethane (DCM) | 84.93 | ~30 mL | - | Anhydrous solvent. |

| Concentrated HCl | 36.46 | ~15 mL | - | Used in workup. Corrosive. |

| Ice | 18.02 | ~25 g | - | For quenching the reaction. |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~40 mL | - | For neutralization wash. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~2-3 g | - | Drying agent. |

| Ethanol or Hexanes | - | As needed | - | For recrystallization.[13] |

Step-by-Step Methodology

Diagram of the Experimental Workflow:

Caption: Experimental workflow for the synthesis.

1. Reaction Setup (Moisture is the Enemy):

-

Assemble a 100 mL three-neck round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite). All glassware must be rigorously flame-dried or oven-dried to remove any trace of water, which would otherwise decompose the AlCl₃ catalyst.[11]

-

Causality: Anhydrous conditions are paramount. AlCl₃ reacts violently with water, liberating HCl and forming aluminum hydroxides, which are catalytically inactive.[9]

2. Catalyst Suspension and Acyl Chloride Addition (Controlled Exotherm):

-

Working in a fume hood, quickly weigh 4.0 g (30.0 mmol) of anhydrous aluminum chloride into the reaction flask. Add 15 mL of anhydrous dichloromethane (DCM) to create a slurry.

-

Cool the flask to 0°C using an ice-water bath.

-

Dissolve 5.5 g (25.0 mmol) of 4-bromobenzoyl chloride in 10 mL of anhydrous DCM and place this solution in the dropping funnel.

-

Add the 4-bromobenzoyl chloride solution dropwise to the stirred AlCl₃ slurry over 10-15 minutes. The formation of the acylium ion is an exothermic process; slow addition at 0°C is essential to control the reaction rate and prevent side reactions.[9]

3. Toluene Addition (The Key C-C Bond Formation):

-

Dissolve 2.3 g (25.0 mmol) of toluene in 5 mL of anhydrous DCM and add this to the dropping funnel (after the acyl chloride solution has been added).

-

Add the toluene solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.

-

Causality: Slow addition of the aromatic substrate ensures that the concentration of the electrophile remains high, promoting the desired acylation reaction over potential side reactions.

4. Reaction Completion:

-

After the toluene addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for an additional 60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting materials.

5. Reaction Quenching and Workup (Product Liberation):

-

Prepare a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated hydrochloric acid.

-

Slowly and carefully pour the reaction mixture into the ice-acid mixture with vigorous stirring. This step is highly exothermic and will release HCl gas.

-

Causality: The addition of ice and acid serves two purposes: it hydrolyzes the aluminum chloride complex of the product ketone, liberating the free ketone, and it decomposes any remaining unreacted AlCl₃.[9][14] The acid also helps to keep the resulting aluminum salts soluble in the aqueous phase.

-

Transfer the entire mixture to a separatory funnel. Collect the lower organic (DCM) layer.

-

Extract the aqueous layer with an additional 20 mL of DCM to recover any dissolved product.[9]

6. Purification of the Organic Phase:

-

Combine the organic layers and wash them sequentially with two 20 mL portions of saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with 20 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the solution to remove the drying agent and remove the DCM solvent using a rotary evaporator to yield the crude solid product.

Product Purification and Characterization

Purification by Recrystallization

The crude product, an off-white powder, should be purified by recrystallization to remove impurities.[13]

-

Dissolve the crude solid in a minimum amount of hot ethanol or hexanes.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator. An expected yield is in the range of 80-90%.

Characterization

-

Melting Point: The purified 4-Bromo-4'-methylbenzophenone should have a sharp melting point. Literature values can be used for comparison.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands. A strong, sharp peak around 1650-1670 cm⁻¹ is indicative of the conjugated ketone (C=O) stretching vibration.[4] Aromatic C=C stretching bands will appear in the 1400-1600 cm⁻¹ region. The C-Br stretch will be observed in the fingerprint region, typically around 500-600 cm⁻¹ .[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons and the methyl protons. The methyl group (CH₃) protons will appear as a singlet around δ 2.4 ppm . The aromatic protons will appear as a set of doublets in the region of δ 7.2-7.8 ppm . The protons on the tolyl ring will appear as two doublets, and the protons on the bromophenyl ring will also appear as two doublets, integrating to 4H each.

-

¹³C NMR: The spectrum will show a signal for the carbonyl carbon around δ 195-196 ppm . The methyl carbon will appear around δ 21-22 ppm . The remaining aromatic carbons will appear in the typical δ 128-145 ppm range.

-

Safety and Handling

-

General Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Reagent-Specific Hazards:

-

Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. It can cause severe burns upon skin contact as it reacts with moisture to produce HCl.[9] Handle with extreme care and avoid inhalation of the dust.

-

4-Bromobenzoyl Chloride: Corrosive and a lachrymator (causes tearing). It will also react with moisture. Handle exclusively in a fume hood.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin.

-

-

Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

-

4-Bromobenzophenone by Friedel-Craft Reaction. (n.d.). Scribd. Retrieved from [Link]

-

Preparation of 4-bromobenzoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

-

Friedel-Crafts Acylation. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of 4-bromo-4'-fluorobenzophenone. (n.d.). PrepChem.com. Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

-

Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. Retrieved from [Link]

-

Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

4-Bromo-4'-methylbenzophenone. (n.d.). PubChem. Retrieved from [Link]

-

Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English. Retrieved from [Link]

-

Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. (2024). ivypanda.com. Retrieved from [Link]

Sources

- 1. Buy 4-Bromo-4'-methylbenzophenone | 76693-57-7 [smolecule.com]

- 2. 4-Bromo-4'-methylbenzophenone | C14H11BrO | CID 2757056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 9. websites.umich.edu [websites.umich.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. biosynth.com [biosynth.com]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

starting materials for 4-Bromo-4'-methylbenzophenone synthesis

An In-depth Technical Guide to the Synthesis of 4-Bromo-4'-methylbenzophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-4'-methylbenzophenone (C₁₄H₁₁BrO) is a disubstituted aromatic ketone of significant interest in organic synthesis and materials science.[1] Its molecular structure, featuring a central carbonyl group flanked by a 4-bromophenyl ring and a 4-methylphenyl (p-tolyl) ring, provides a versatile scaffold for further chemical modification.[1] This guide offers a comprehensive exploration of the primary synthetic routes to this compound, with a deep dive into the mechanistic underpinnings and practical considerations of each methodology. The focus is on the causality behind experimental choices, providing a framework for procedural optimization and troubleshooting.

The Principal Synthetic Strategy: Friedel-Crafts Acylation

The most established and widely employed method for synthesizing 4-Bromo-4'-methylbenzophenone is the Friedel-Crafts acylation.[1][2] This classic electrophilic aromatic substitution reaction provides a direct and efficient pathway to construct the aryl ketone framework.

Core Reactants and Rationale

The synthesis fundamentally involves the reaction between an acylating agent and an aromatic substrate in the presence of a Lewis acid catalyst.

| Component | Chemical | Role & Rationale |

| Aromatic Substrate | Toluene | Provides the 4-methylphenyl (p-tolyl) moiety. The methyl group is an activating, ortho, para-director, making the ring susceptible to electrophilic attack. The para-position is sterically favored, leading to the desired product. |

| Acylating Agent | 4-Bromobenzoyl chloride | Provides the 4-bromobenzoyl group. The acyl chloride is highly reactive, readily forming the key electrophilic intermediate. |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | A potent Lewis acid that coordinates with the acyl chloride to generate a highly electrophilic acylium ion, which is necessary to overcome the aromatic stability of toluene.[3] |

Mechanistic Breakdown

The reaction proceeds through a well-defined, multi-step mechanism. Understanding this pathway is critical for controlling the reaction and maximizing yield.

-

Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, abstracts the chloride from 4-bromobenzoyl chloride. This generates a resonance-stabilized acylium ion, a powerful electrophile.[1][4]

-

Electrophilic Attack: The electron-rich toluene ring attacks the acylium ion. The activating methyl group directs this attack primarily to the para position due to reduced steric hindrance compared to the ortho positions. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex.

-

Aromaticity Restoration: The AlCl₄⁻ complex formed in the first step abstracts a proton from the sigma complex, restoring the aromaticity of the ring. This step regenerates the AlCl₃ catalyst and produces HCl as a byproduct.

-

Product-Catalyst Complex Formation: The ketone product, being a Lewis base, immediately complexes with the strong Lewis acid catalyst (AlCl₃). This requires the use of at least a stoichiometric amount of the catalyst.

-

Hydrolysis (Workup): The reaction is quenched with water or dilute acid to hydrolyze the aluminum complex, liberating the final 4-Bromo-4'-methylbenzophenone product.

Caption: A standard laboratory workflow for the synthesis of 4-Bromo-4'-methylbenzophenone.

Alternative Synthetic Pathways

While Friedel-Crafts acylation is dominant, other modern synthetic methods can be adapted to produce 4-Bromo-4'-methylbenzophenone, offering advantages in terms of substrate scope and reaction conditions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool that can be employed to construct the benzophenone core. [5]This palladium-catalyzed reaction typically involves an organoboron species and an organohalide.

A. Carbonylative Suzuki Coupling: A highly effective variant is the carbonylative Suzuki coupling, which introduces the carbonyl group via carbon monoxide (CO). [6]* Starting Materials: 1-Bromo-4-methylbenzene (p-bromotoluene), 4-bromophenylboronic acid, and a carbon monoxide source.

-

Catalytic System: A palladium catalyst (e.g., Pd(dba)₂) with a suitable phosphine ligand. [6]* Advantages: This method avoids the use of highly reactive acyl chlorides and strong Lewis acids, offering broader functional group tolerance.

-

Protocol Synopsis: The aryl bromide, boronic acid, palladium catalyst, and a base are combined in a suitable solvent. The reaction is then conducted under an atmosphere of carbon monoxide. [6][7] B. Acylative Suzuki Coupling: This more direct approach couples an acyl chloride with an organoboron reagent.

-

Starting Materials: 4-Bromobenzoyl chloride and 4-methylphenylboronic acid (p-tolylboronic acid).

-

Catalytic System: A palladium precatalyst (e.g., Pd₂dba₃) and a base (e.g., K₂CO₃). [7][8]* Insight: This reaction must be carefully controlled, as the C-Br bond on the 4-bromobenzoyl chloride can also participate in Suzuki coupling, potentially leading to side products. [8][9]However, the acyl chloride is generally more reactive under these conditions. [9]

Diagram: General Catalytic Cycle for Suzuki Coupling

Caption: The palladium-catalyzed cycle for Suzuki-Miyaura cross-coupling reactions.

Grignard Reaction

The Grignard reaction provides a classic organometallic route to ketones and alcohols. For 4-Bromo-4'-methylbenzophenone, two primary pathways can be envisioned.

A. Grignard Addition to an Acyl Chloride:

-

Starting Materials: 4-methylphenylmagnesium bromide (p-tolylmagnesium bromide) and 4-bromobenzoyl chloride.

-

Mechanism: The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Challenge: The primary ketone product is itself reactive towards the Grignard reagent. Over-addition can occur, leading to the formation of a tertiary alcohol as a byproduct. This is often mitigated by running the reaction at low temperatures. [10] B. Grignard Addition to an Aldehyde followed by Oxidation:

-

Starting Materials: 4-bromophenylmagnesium bromide and 4-methylbenzaldehyde (p-tolualdehyde).

-

Mechanism: This route first involves the nucleophilic addition of the Grignard reagent to the aldehyde, forming a secondary alcohol intermediate ((4-bromophenyl)(4-methylphenyl)methanol) after an acidic workup. [11][12]The subsequent step requires oxidation of this alcohol to the desired ketone using a standard oxidizing agent (e.g., PCC, PDC, or Swern oxidation).

-

Advantage: This two-step approach avoids the over-addition problem associated with using acyl chlorides.

Trustworthiness Note: All Grignard reactions demand strictly anhydrous conditions, as the organomagnesium reagent is a strong base and will be quenched by even trace amounts of water. [12][13]

Comparative Summary of Synthetic Routes

| Parameter | Friedel-Crafts Acylation | Carbonylative Suzuki Coupling | Grignard Reaction (via Acyl Chloride) |

| Starting Materials | Toluene, 4-Bromobenzoyl Chloride | p-Bromotoluene, 4-Bromophenylboronic Acid, CO | p-Tolylmagnesium Bromide, 4-Bromobenzoyl Chloride |

| Key Reagents | AlCl₃ (stoichiometric) | Pd Catalyst (catalytic), Base | Mg metal |

| Reaction Conditions | Harsh (strong Lewis acid) | Mild | Mild, but strictly anhydrous |

| Key Advantages | High yield, cost-effective, direct | High functional group tolerance | Utilizes common organometallic chemistry |

| Key Limitations | Requires stoichiometric catalyst, moisture sensitive, limited to non-deactivated arenes. [4] | Cost of catalyst and ligands, handling of toxic CO gas. | Potential for over-addition to form tertiary alcohol, strict anhydrous conditions required. [10] |

Conclusion

The synthesis of 4-Bromo-4'-methylbenzophenone is most reliably and economically achieved via the Friedel-Crafts acylation of toluene with 4-bromobenzoyl chloride. This method, while requiring stringent anhydrous conditions and a stoichiometric amount of Lewis acid catalyst, remains the industry and laboratory standard due to its high efficiency and directness. For substrates incompatible with these harsh conditions, modern palladium-catalyzed methods like the Suzuki-Miyaura coupling offer a milder and more versatile alternative, albeit at a higher reagent cost. The Grignard reaction presents another viable, classic route, though careful control of reaction conditions is necessary to prevent byproduct formation. The choice of synthetic strategy will ultimately be dictated by the specific requirements of the research or development goal, balancing factors of cost, scale, substrate availability, and desired purity.

References

-

Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available from: [Link]

-

Chung, Y-S. (N.D.). 4-BROMO-4'-METHYL BENZOPHENONE QUANTITATIVE UV. Experimental Chemistry II - Oregon State University. Available from: [Link]

-

Crawford, D.F. (N.D.). SYNTHESIS AND CHARACTERIZATION OF 4,4‘-DIMETHYLBENZOPHENONE. Experimental Chemistry II - Oregon State University. Available from: [Link]

-

Silva, N. A. do A. e, & Martins, D. de L. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available from: [Link]

-

Silva, N. A. do A. e, & Martins, D. de L. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Sciforum. Available from: [Link]

-

Essay Editing Service. (2024). Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. Available from: [Link]

-

ResearchGate. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]

-

Department of Chemistry, University of Wisconsin-Madison. (N.D.). Experiment 1: Grignard Reaction. Available from: [Link]

-

Department of Chemistry, Winthrop University. (2012). The Grignard Reaction. Available from: [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Available from: [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available from: [Link]

Sources

- 1. Buy 4-Bromo-4'-methylbenzophenone | 76693-57-7 [smolecule.com]

- 2. Experimental Chemistry II [sites.science.oregonstate.edu]

- 3. studymoose.com [studymoose.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. d.web.umkc.edu [d.web.umkc.edu]

- 12. bohr.winthrop.edu [bohr.winthrop.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to (4-bromophenyl)(4-methylphenyl)methanone

Introduction

(4-bromophenyl)(4-methylphenyl)methanone, commonly known in the literature as 4-Bromo-4'-methylbenzophenone, is an aromatic ketone that has garnered significant interest within the scientific community. Its molecular structure, featuring a central carbonyl group flanked by a bromine-substituted and a methyl-substituted phenyl ring, imparts a unique combination of reactivity and photophysical properties.[1] This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, analytical characterization, and applications, offering field-proven insights and detailed protocols.

Chemical Identity and Properties

A clear understanding of the fundamental characteristics of a compound is the bedrock of its successful application in research and development.

IUPAC Name: (4-bromophenyl)-(4-methylphenyl)methanone[1][2]

Common Name: 4-Bromo-4'-methylbenzophenone[1][2]

Molecular Structure:

Caption: Chemical structure of (4-bromophenyl)(4-methylphenyl)methanone.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 76693-57-7 | [1][2][3] |

| Molecular Formula | C14H11BrO | [1][2][3] |

| Molecular Weight | 275.14 g/mol | [1][2] |

| Appearance | Light yellow solid | [4] |

| Melting Point | 79-83 °C | [5] |

| Boiling Point | 350 °C | [5] |

Synthesis and Purification

The most common and efficient method for the synthesis of unsymmetrical benzophenones like (4-bromophenyl)(4-methylphenyl)methanone is the Friedel-Crafts acylation.[6][7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[6][8]

Friedel-Crafts Acylation Workflow

Caption: General workflow for the synthesis of (4-bromophenyl)(4-methylphenyl)methanone.

Detailed Experimental Protocol

Materials:

-

Toluene

-

4-Bromobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethanol or Hexane for recrystallization

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the stirred suspension of AlCl₃ at 0 °C (ice bath).

-

Toluene Addition: After the formation of the acylium ion complex, add toluene (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum chloride complex and separates the product into the organic layer.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.[7]

Causality behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture as water can deactivate the Lewis acid catalyst.

-

Inert Atmosphere: Prevents side reactions with atmospheric components.

-

Controlled Addition at Low Temperature: The reaction is exothermic, and slow addition at 0 °C helps to control the reaction rate and prevent unwanted side products.

-

Acidic Work-up: Ensures the complete hydrolysis of the catalyst and protonation of any remaining reactants or byproducts, facilitating their removal in the aqueous phase.

Analytical Characterization

Robust analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm. The methyl protons will appear as a singlet around 2.4 ppm.[9] The integration of these signals will correspond to the number of protons. |

| ¹³C NMR | The carbonyl carbon will show a characteristic peak downfield, typically around 195 ppm. Aromatic carbons will appear in the range of 120-140 ppm. The methyl carbon will appear upfield, around 21 ppm.[2] |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching of the ketone will be observed around 1650-1660 cm⁻¹.[10] Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C-Br stretching will be observed in the fingerprint region.[10] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and the isotopic pattern characteristic of a bromine-containing compound (M⁺ and M⁺+2 peaks of nearly equal intensity). |

Quality Control Workflow

Sources

- 1. Buy 4-Bromo-4'-methylbenzophenone | 76693-57-7 [smolecule.com]

- 2. 4-Bromo-4'-methylbenzophenone | C14H11BrO | CID 2757056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-bromo-4'-(4-methylpiperazinomethyl) benzophenone | 898783-59-0 [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 7. Friedel-Crafts Acylation [www1.udel.edu]

- 8. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

photophysical and photochemical behavior of 4-Bromo-4'-methylbenzophenone

An In-depth Technical Guide to the Photophysical and Photochemical Behavior of 4-Bromo-4'-methylbenzophenone

Abstract

4-Bromo-4'-methylbenzophenone is an aromatic ketone that serves as a pivotal molecule for fundamental and applied research in photochemistry. As a derivative of benzophenone, it inherits a rich photophysical profile dominated by highly efficient intersystem crossing to a reactive triplet state. The presence of a bromine atom and a methyl group on opposing phenyl rings introduces electronic and steric perturbations that modulate its behavior, making it a subject of significant interest. This guide provides a comprehensive exploration of the synthesis, electronic structure, excited-state dynamics, and photochemical reactivity of 4-Bromo-4'-methylbenzophenone. We will delve into the causality behind its characteristic photoprocesses, present detailed experimental protocols for its characterization, and offer insights into its applications in organic synthesis and materials science.

Molecular Profile and Synthesis

4-Bromo-4'-methylbenzophenone (C₁₄H₁₁BrO) is a disubstituted aromatic ketone featuring a central carbonyl bridge between a 4-bromophenyl group and a 4-methylphenyl (p-tolyl) group.[1][2][3] This structure is fundamental to its electronic and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁BrO | [1][2] |

| Molecular Weight | 275.14 g/mol | [3] |

| CAS Number | 76693-57-7 | [1][2] |

| Appearance | White to off-white crystalline powder | [4] |

Synthesis via Friedel-Crafts Acylation

The most established and reliable method for synthesizing 4-Bromo-4'-methylbenzophenone is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the acylation of toluene with 4-bromobenzoyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

The reaction mechanism initiates with the formation of a highly electrophilic acylium ion from the interaction between 4-bromobenzoyl chloride and AlCl₃. Toluene, activated by its electron-donating methyl group, then undergoes electrophilic attack by the acylium ion, primarily at the para position due to steric and electronic directing effects, yielding the desired product.[1]

Experimental Protocol: Synthesis of 4-Bromo-4'-methylbenzophenone

Objective: To synthesize 4-Bromo-4'-methylbenzophenone via Friedel-Crafts acylation.

Materials:

-

Toluene

-

4-bromobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride and catalyst.[1]

-

Reagent Addition: Under a nitrogen atmosphere, add anhydrous dichloromethane to the flask, followed by toluene. Cool the mixture in an ice bath to 0°C.

-

Catalyst Introduction: Slowly and portion-wise, add anhydrous aluminum chloride to the cooled solution while stirring.

-

Acyl Chloride Addition: Add 4-bromobenzoyl chloride dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]

-

Quenching: Cool the reaction mixture back to 0°C and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Purify the solid by recrystallization from ethanol to obtain white crystals of 4-Bromo-4'-methylbenzophenone.[4]

Photophysical Properties and Excited-State Dynamics

The photophysics of benzophenone and its derivatives are defined by the nature of their low-lying electronic excited states. The absorption of UV light promotes the molecule from its ground state (S₀) to an excited singlet state (S₁ or S₂).

Electronic Absorption

Like its parent compound, 4-Bromo-4'-methylbenzophenone exhibits two primary UV absorption bands:

-

A weak, longer-wavelength band corresponding to the spin-forbidden n → π* transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

-

A strong, shorter-wavelength band corresponding to the spin-allowed π → π* transition.

The substitution pattern (bromo and methyl groups) can cause slight solvatochromic and spectral shifts compared to unsubstituted benzophenone.

The Jablonski Diagram: A Realm of the Triplet State

The defining photophysical characteristic of benzophenones is an exceptionally fast and efficient (quantum yield ≈ 1.0) intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold.[5]

// Ground State S0 [label="S₀ (Ground State)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// Singlet Manifold S1 [label="S₁ (n,π)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,2!"]; S2 [label="S₂ (π,π)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,3!"];

// Triplet Manifold T1 [label="T₁ (n,π)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="4,1.5!"]; T2 [label="T₂ (π,π)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="4,2.5!"];

// Transitions S0 -> S1 [label="Absorption (n→π)", color="#34A853"]; S0 -> S2 [label="Absorption (π→π)", color="#34A853", constraint=false]; S2 -> S1 [label="Internal\nConversion (IC)\n~0.5 ps", style=dashed, color="#FBBC05"]; S1 -> T2 [label="Intersystem Crossing (ISC)\n< 2 ps", style=dashed, color="#FBBC05"]; T2 -> T1 [label="Internal\nConversion (IC)", style=dashed, color="#FBBC05"]; T1 -> S0 [label="Phosphorescence", style=dashed, color="#4285F4"]; T1 -> S0 [label="Non-Radiative\nDecay", style=dotted, color="#5F6368", pos="e,5.5,0.75! s,3.5,0.75!", constraint=false]; T1 -> S0 [label="H-Abstraction\n(Photochemistry)", style=bold, color="#EA4335", pos="e,5.5,1.25! s,3.5,1.25!", constraint=false]; } axdot Caption: Jablonski diagram for a typical benzophenone derivative.

This rapid ISC is facilitated by several factors:

-

El-Sayed's Rule: The transition between states of different orbital character, such as S₁(n,π) and a nearby T₂(π,π) state, is spin-orbitally allowed and thus very fast.[5]

-